

A Comparative Guide to Rhenium-186 and Rhenium-188 in Clinical Trials

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Compound of Interest

Compound Name: *Rhenium-186*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial results for two promising therapeutic radioisotopes, **Rhenium-186** (Re-186) and Rhenium-188 (Re-188). The following sections present a comprehensive overview of their performance in various clinical applications, supported by quantitative data from published studies, detailed experimental protocols, and visualizations of experimental workflows.

Physical and Nuclear Characteristics

A fundamental understanding of the distinct nuclear properties of **Rhenium-186** and Rhenium-188 is crucial for interpreting their clinical applications. Re-188's higher energy beta emission and shorter half-life make it suitable for treating larger tumors and applications requiring rapid dose delivery. In contrast, the lower energy beta particles and longer half-life of Re-186 are advantageous for smaller tumors and for labeling molecules with slower biological clearance, such as antibodies.^{[1][2]} The gamma co-emission of both isotopes allows for imaging and dosimetry calculations.^{[2][3]}

Property	Rhenium-186	Rhenium-188
Half-life	3.72 days (90 hours)[4]	16.9 hours[2][5]
Beta (β^-) Max Energy	1.07 MeV	2.12 MeV[2][5]
Beta (β^-) Mean Energy	0.35 MeV	0.784 MeV[2]
Max Tissue Penetration	4.5 mm[2]	11 mm[1][2]
Gamma (γ) Energy	137 keV (9%)[4]	155 keV (15%)[2][5]
Production	Nuclear Reactor (low specific activity)[1][6]	188W/188Re Generator (high specific activity)[1][6]

Clinical Trial Data: A Comparative Analysis

Clinical investigations have explored the utility of Re-186 and Re-188 in a range of therapeutic areas. The following tables summarize the quantitative data from key clinical trials.

Bone Metastases Pain Palliation

A direct comparative clinical trial evaluated the efficacy and safety of Re-186-HEDP, Re-188-HEDP, and Strontium-89 in patients with painful bone metastases.[7]

Parameter	Rhenium-188-HEDP	Rhenium-186-HEDP	Strontium-89
Number of Patients	16	13	15
Administered Activity	2943 +/- 609 MBq	1341 +/- 161 MBq	152 +/- 18 MBq
Pain Relief	81% of patients	77% of patients	80% of patients
Karnofsky-Index Increase	74 +/- 9% to 85 +/- 11% (p=0.001)	70 +/- 11% to 76 +/- 11%	62 +/- 10% to 69 +/- 10%
Platelet Decrease	30 +/- 14%	39 +/- 20%	34 +/- 26%
Time to Platelet Nadir	2.8 +/- 0.7 weeks	3.7 +/- 1.0 weeks	4.4 +/- 1.0 weeks

Data from a clinical trial comparing Re-188-HEDP, Re-186-HEDP, and Sr-89.[7]

Recurrent Glioblastoma

A Phase 1 clinical trial of Rhenium (^{186}Re) Obisbameda for recurrent glioblastoma demonstrated promising results.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Parameter	Rhenium-186 Obisbameda
Number of Patients	21 [8] [10]
Administered Doses	Up to 22.3 mCi [10]
Median Overall Survival (All Patients)	11 months [8] [10]
Median Overall Survival (>100 Gy)	17 months [8] [9] [10]
Median Overall Survival (<100 Gy)	6 months [8] [9] [10]
Dose-Limiting Toxicity	Not observed [8] [10]

Leptomeningeal Metastases

A Phase 1 trial of Rhenium (^{186}Re) obisbameda (^{186}RNL) was conducted in patients with leptomeningeal metastases.[\[11\]](#)

Parameter	Rhenium-186 Obisbameda (^{186}RNL)
Number of Patients	17
Clinical Benefit Rate	76%
Clinical Response Rate	14%
Recommended Phase 2 Dose	44.1 mCi
Grade 3+ Treatment-Related Adverse Events	33%

Non-Melanoma Skin Cancer

Rhenium-188 has been investigated for the treatment of non-melanoma skin cancer (NMSC) with high success rates.

Parameter	Rhenium-188 Skin Cancer Therapy (SCT)
Number of Patients (EPIC-Skin Study)	182
Complete Response Rate (at 6 months)	97.2%
Adverse Events	15.9% (mostly Grade 1)

Interim results from the EPIC-Skin phase IV study.[\[12\]](#)

Another study with a mean follow-up of 51 months showed a 100% complete healing rate with no clinical relapses.[\[2\]](#)

Advanced Lung Cancer

A Phase I trial evaluated Re-188 P2045, a somatostatin analog, in patients with advanced lung cancer.[\[13\]](#)

Parameter	Rhenium-188 P2045
Number of Patients Treated	8
Dose Levels Evaluated	30, 60, 90 mCi/m ²
Stable Disease (at 8 weeks)	62.5%
Median Overall Survival	11.5 months
Most Common Toxicity	Mild lymphopenia

Experimental Protocols

Bone Metastases Pain Palliation (Comparative Trial)

- Objective: To compare the efficacy and bone marrow toxicity of Rhenium-188-HEDP, **Rhenium-186**-HEDP, and Strontium-89 for the palliation of painful bone metastases.[\[7\]](#)
- Patient Population: 44 patients (38 men with prostate cancer, 6 women with breast cancer) with painful bone metastases.[\[7\]](#)

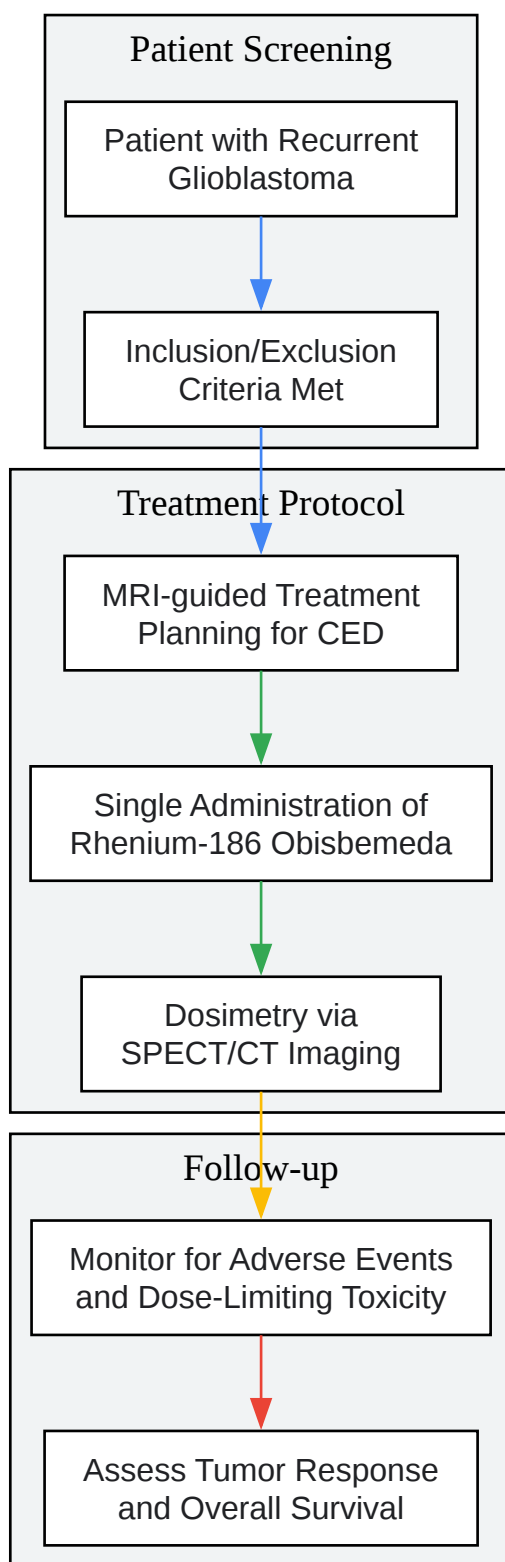
- Radiopharmaceuticals and Administration:
 - Rhenium-188-HEDP: 2943 +/- 609 MBq administered intravenously.[\[7\]](#)
 - **Rhenium-186**-HEDP: 1341 +/- 161 MBq administered intravenously.[\[7\]](#)
 - Strontium-89: 152 +/- 18 MBq administered intravenously.[\[7\]](#)
- Efficacy Assessment: Pain relief was assessed based on patient reports. The Karnofsky Performance Status Index was determined before and after therapy.[\[7\]](#)
- Safety Assessment: Hematological toxicity was monitored by measuring platelet counts at regular intervals after therapy.[\[7\]](#)

Recurrent Glioblastoma (ReSPECT-GBM Trial)

- Objective: To evaluate the safety, tolerability, and activity of a single dose of Rhenium (^{186}Re) Obisbameda (^{186}RNL) in adults with recurrent glioma.[\[14\]](#)
- Patient Population: Patients with recurrent or progressive malignant glioma after standard treatments.[\[1\]](#)
- Radiopharmaceutical and Administration: ^{186}RNL , which consists of BMEDA-chelated ^{186}Re encapsulated in nanoliposomes, was administered via convection-enhanced delivery (CED).[\[14\]](#)
- Dosimetry: Whole-body planar and SPECT/CT imaging were performed after administration for dosimetry and distribution analysis.[\[14\]](#)
- Efficacy Assessment: Overall survival was the primary efficacy endpoint.[\[14\]](#)
- Safety Assessment: Patients were monitored for adverse events, with a focus on dose-limiting toxicities.[\[14\]](#)

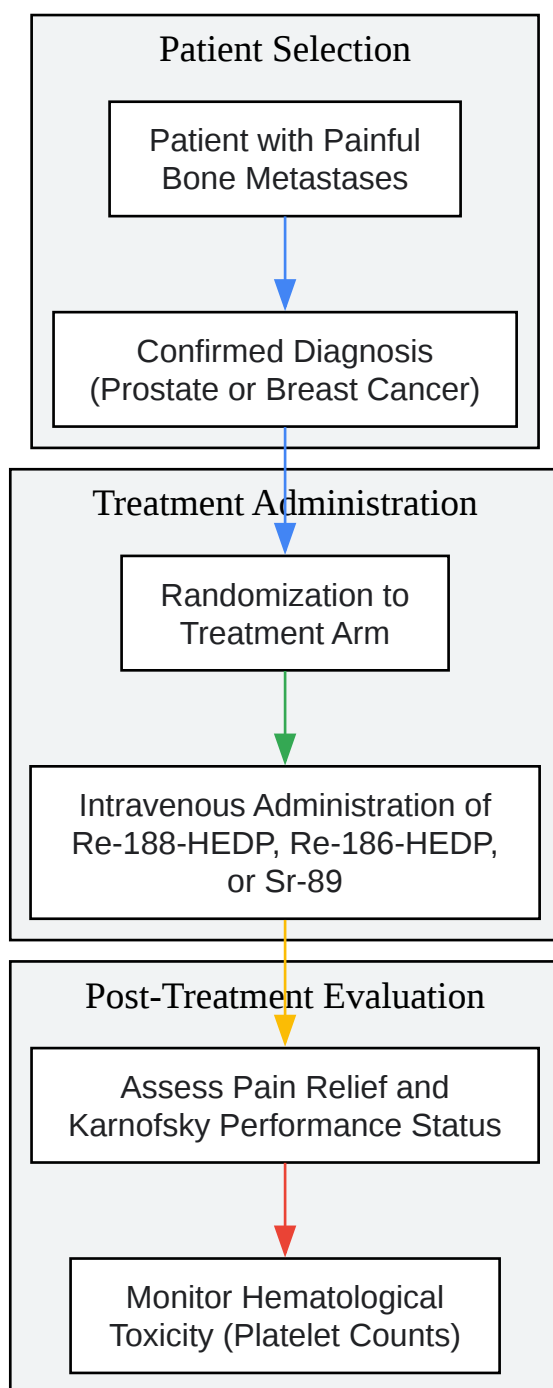
Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the clinical trials discussed.



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Workflow for the ReSPECT-GBM Clinical Trial of **Rhenium-186** Obisbameda.



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Workflow for the Comparative Clinical Trial in Bone Pain Palliation.

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